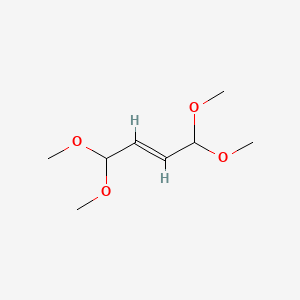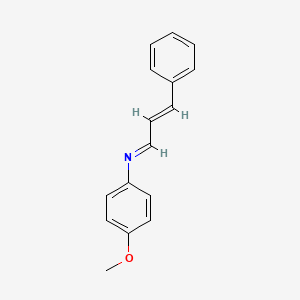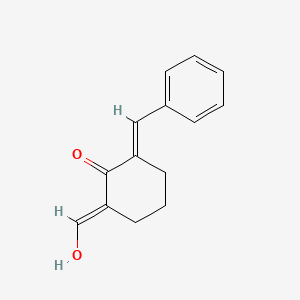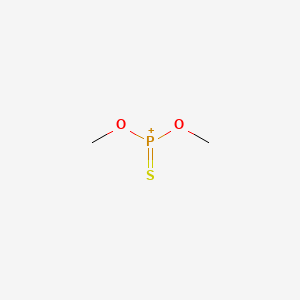![molecular formula C23H29ClN2 B1337106 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 6359-45-1](/img/structure/B1337106.png)
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Vue d'ensemble
Description
This compound is also known as Basic Violet 16 . It is a dark red powder . When dyed at high temperature (120°C), the shade is yellower . It is mainly used for dyeing acrylic fibers, and the pH value is below 5, which is stable to light and color . It can also be used for direct printing of acrylic, diacetate, and acid-modified polyester fabrics .
Synthesis Analysis
The product is obtained by condensation of three times and p-N,N-diethylaminobenzaldehyde as raw materials .Molecular Structure Analysis
The molecular formula of this compound is C23H29ClN2 . The exact mass is 368.20200 .Applications De Recherche Scientifique
Vibrational Spectroscopy Studies
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has been explored in the field of vibrational spectroscopy. Studies have been conducted to understand the infrared and Raman spectroscopy of related styryl dyes, providing insights into their quantum chemical calculations, optimized geometry, and atomic net charges. Such studies help in interpreting the vibrational modes and properties of these compounds (Billes, Szabó, & Studenyak, 2011).
Chromium Separation and Determination
This compound plays a role in the separation and determination of chromium (VI). In acidic medium and in the presence of chloride ions, it forms a complex with Cr(VI), which can be extracted into toluene. This property is leveraged for efficient chromium determination using spectroscopic techniques, highlighting the compound's application in environmental and analytical chemistry (Karosi, Andruch, Posta, & Balogh, 2006).
Spectrophotometric Analysis
The compound has been investigated for its potential in spectrophotometric analysis. The complex formation and extraction properties with various metals, including chromium(VI), are studied using spectrophotometry. Such studies emphasize the compound's utility in developing analytical methods for metal ion detection (Andruch et al., 2003).
Photostability and Molar Absorption
Research has also focused on the photostability and molar absorption coefficient of styryl hemicyanine cationic dyes related to this compound. These properties are crucial in spectrophotometric methods, enhancing the accuracy and sensitivity of metal ion detection (Chen et al., 2020).
Acid-Base Properties
The acid-base properties of similar indolium dyes have been investigated, revealing their reactive charged forms over a wide range of acidity. This research contributes to the understanding of their applicability as analytical reactants in various pH conditions (Andruch et al., 2007).
Gold Determination
The compound has applications in the determination of gold. Its reaction with gold ions to form colored ion associates extractable by organic solvents demonstrates its potential in developing methods for gold quantification in various samples (Serbin et al., 2009).
Molybdenum Determination
A non-extractive sequential injection spectrophotometric method using this compound for the determination of molybdenum highlights its use in developing efficient and sensitive methods for molybdenum quantification in environmental samples (Lešková et al., 2012).
Neurofibrillary Tangles Visualization
In biomedical research,derivatives of this compound have been evaluated as probes for neurofibrillary tangles in Alzheimer's disease. These compounds selectively bind to neurofibrillary tangles, demonstrating potential for use in diagnostic imaging and research on neurodegenerative diseases (Gu et al., 2012).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related indolium compounds is significant. For instance, studies have been conducted on the synthesis, crystal structure, and physicochemical properties of indolium-based nonlinear optical crystals. These findings contribute to the development of materials for harmonic generation applications in the field of photonics and telecommunications (Palaniyasan et al., 2021).
Photoelectric Conversion
In the field of energy, the compound's derivatives have been studied for their photoelectric conversion properties. Research on hemicyanine derivatives has revealed their potential in light-to-electricity conversion, which is vital for the development of solar energy technologies (Yao et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALEBFTSZCHGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
CAS RN |
6359-45-1 | |
| Record name | Basic Violet 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Violet 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-(diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)









![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)